molecular formula C15H18FN3O2 B2378429 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide CAS No. 1226448-84-5

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Cat. No.: B2378429
CAS No.: 1226448-84-5
M. Wt: 291.326
InChI Key: BXQOARVOHSVCFF-UHFFFAOYSA-N
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Description

This compound features a pyrazole core (3,5-dimethyl substitution) linked via an acetamide bridge to a 4-fluorophenoxyethyl group. The pyrazole moiety is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-11-9-12(2)19(18-11)10-15(20)17-7-8-21-14-5-3-13(16)4-6-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQOARVOHSVCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCOC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then alkylated with methyl iodide in the presence of a strong base like sodium hydride to introduce the dimethyl groups at the 3 and 5 positions.

    Attachment of the Acetamide Moiety: The resulting dimethylpyrazole is reacted with chloroacetyl chloride to form the chloroacetamide intermediate.

    Introduction of the Fluorophenoxyethyl Group: Finally, the chloroacetamide intermediate is reacted with 4-fluorophenol in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxyethyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxides of the pyrazole ring.

    Reduction: Conversion of the acetamide group to an amine.

    Substitution: Replacement of the fluorine atom with other nucleophiles, leading to various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenoxyethyl group can enhance its binding affinity and specificity, while the pyrazole ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(4-Chloro-2-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide (7c)
  • Key Differences: Replaces the 4-fluorophenoxyethyl group with a 4-chloro-2-methylphenyl substituent. Incorporates an additional phenyl-substituted imidazole ring.
  • The imidazole ring introduces additional hydrogen-bonding sites, which may improve target affinity.
  • Data : Melting point = 144–146°C; Yield = 70% .
N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide
  • Key Differences: Replaces the phenoxyethyl group with a thiazole ring and a 4-fluorophenylsulfanyl moiety.
  • Implications :
    • The thiazole ring introduces sulfur-based electronic effects, which may alter metabolic stability or redox properties.
    • The sulfanyl group could enhance interactions with cysteine residues in enzymatic targets.
  • Data: No explicit melting point or yield reported, but structural similarities suggest comparable synthetic accessibility .

Physicochemical Properties

Compound Molecular Weight Substituents Melting Point (°C) Key Functional Groups
Target Compound ~349.4* 4-Fluorophenoxyethyl Not reported Pyrazole, Acetamide, Ether
7c ~463.9 4-Chloro-2-methylphenyl, Imidazole 144–146 Pyrazole, Acetamide, Chloro
Thiazole Analog ~392.4* Thiazole, Sulfanyl Not reported Pyrazole, Acetamide, Thiazole
Compound 189 ~800–900* Difluoromethyl, Indazolyl Not reported Pyrazole, Sulfonyl, Fluorine

*Estimated based on structural formula.

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H18FN3O2
  • Molecular Weight : 291.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Pyrazole derivatives often exhibit their effects through the inhibition of key enzymes or modulation of receptor activity. For instance, they can act as antagonists or agonists at various receptor sites, influencing pathways involved in inflammation, cancer progression, and microbial resistance.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains including E. coli and Staphylococcus aureus . The compound's structural characteristics enhance its ability to penetrate bacterial membranes.

2. Anti-inflammatory Properties

The compound exhibits promising anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM . This suggests its potential utility in treating inflammatory diseases.

3. Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives indicate that they can effectively induce apoptosis in cancer cell lines. For example, compounds related to this structure have shown IC50 values ranging from 3.25 mg/mL to 49.85 µM against various cancer cell lines including Hep-2 and A549 . This underscores the potential of this compound as a chemotherapeutic agent.

Case Studies

StudyFindings
Selvam et al. (2014)Synthesized pyrazole derivatives with significant anti-tubercular activity against Mycobacterium tuberculosis at concentrations of 6.25 µg/mL .
Bouabdallah et al. (2022)Reported cytotoxic potential against Hep-2 cells with an IC50 of 3.25 mg/mL for certain pyrazole derivatives .
Wei et al. (2022)Identified a derivative with an IC50 of 26 µM against A549 lung cancer cells, indicating strong growth inhibitory properties .

Pharmacokinetics

The pharmacokinetic profile of pyrazole derivatives is crucial for their therapeutic application. Studies suggest that these compounds have favorable absorption and distribution characteristics, although specific data on the pharmacokinetics of this compound remain limited.

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by coupling with acetamide derivatives. Key intermediates are monitored via Thin Layer Chromatography (TLC) and confirmed using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .
  • Example : Pyrazole formation may involve cyclization under acidic/basic conditions, while amide coupling employs reagents like EDCI/HOBt in dichloromethane .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing fluorophenyl vs. pyrazole protons) .
  • High-Resolution MS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths/angles in solid-state structures (e.g., pyrazole-acetamide orientation) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC purity tracking. Aqueous stability is assessed via pH-dependent hydrolysis kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

  • Methodology :

  • Solvent screening : Polar aprotic solvents (e.g., acetonitrile) enhance amide coupling efficiency .
  • Catalyst selection : Palladium or copper catalysts improve heterocyclic ring formation .
  • DoE (Design of Experiments) : Evaluates interactions between temperature, solvent, and catalyst loading .
    • Data Contradiction : Conflicting yields in THF vs. DMF may arise from solvent polarity effects on intermediate solubility .

Q. How can conflicting biological activity data across structural analogs be resolved?

  • Methodology :

  • SAR Studies : Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) using in vitro assays (IC50 values for antimicrobial activity) .
  • Computational Docking : Predict binding affinities to targets like kinase enzymes using molecular dynamics simulations .
    • Example : A thiophene-substituted analog showed 10-fold higher anticancer activity than the fluorophenyl variant, attributed to enhanced hydrophobic interactions .

Q. What experimental designs are suitable for evaluating the compound’s environmental fate and ecotoxicity?

  • Methodology :

  • OECD Guidelines : Assess biodegradability (e.g., Modified Sturm Test) and bioaccumulation potential (log Kow measurements) .
  • Trophic-level studies : Expose Daphnia magna (aquatic invertebrates) and zebrafish embryos to determine LC50/EC50 values .

Q. How can crystallographic data inform structure-based drug design?

  • Methodology :

  • Single-crystal XRD : Resolves 3D conformation (e.g., pyrazole-acetamide dihedral angles) to guide pharmacophore modeling .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

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